An In-depth Technical Guide to Lenalidomide-PEG1-azide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Lenalidomide-PEG1-azide for Researchers, Scientists, and Drug Development Professionals
An essential tool in the targeted protein degradation toolbox, Lenalidomide-PEG1-azide is a functionalized building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, mechanism of action, and applications in drug discovery and development.
Lenalidomide-PEG1-azide is a molecule that incorporates the immunomodulatory drug Lenalidomide (B1683929), a single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097) group. The Lenalidomide moiety serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. The terminal azide enables the straightforward conjugation of this E3 ligase-recruiting element to a target protein ligand via "click chemistry," a highly efficient and bioorthogonal reaction. This modular nature makes Lenalidomide-PEG1-azide a valuable reagent for the rapid and efficient generation of PROTAC libraries for targeted protein degradation studies.[1]
Core Properties and Data
A summary of the key quantitative data for Lenalidomide-PEG1-azide is presented in the table below for easy reference and comparison.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₇H₂₀N₆O₄ | |
| Molecular Weight | 372.39 g/mol | |
| Purity | ≥95% (typically analyzed by HPLC) | |
| CAS Number | 2399455-45-7 | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for long-term stability. Can be stored at -80°C for up to 6 months and at -20°C for up to 1 month in solution. | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Mechanism of Action in Targeted Protein Degradation
Lenalidomide itself functions as a "molecular glue," inducing the proximity of neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2] In the context of a PROTAC, Lenalidomide-PEG1-azide harnesses this inherent activity.
A PROTAC synthesized using Lenalidomide-PEG1-azide is a bifunctional molecule. One end, the Lenalidomide moiety, binds to CRBN. The other end, a ligand for a protein of interest (POI), binds to the target protein. The PEG linker connecting these two ends provides the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.
The formation of this ternary complex is a critical step in the PROTAC mechanism of action. Once the POI is brought into close proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the target protein from the cell.
Experimental Protocols
The azide functionality of Lenalidomide-PEG1-azide allows for its conjugation to a target protein ligand containing a terminal alkyne or a strained cyclooctyne (B158145) through click chemistry. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Proposed Synthesis of Lenalidomide-PEG1-azide
Reaction: Acylation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1-one (Lenalidomide) with 2-(2-azidoethoxy)acetic acid.
Materials:
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Lenalidomide
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2-(2-azidoethoxy)acetic acid
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Coupling agents (e.g., HATU, HOBt)
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Organic base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
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Dissolve Lenalidomide and 2-(2-azidoethoxy)acetic acid in anhydrous DMF.
-
Add HOBt and HATU to the reaction mixture.
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Add DIPEA dropwise while stirring.
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Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield Lenalidomide-PEG1-azide.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient but requires a copper catalyst, which may need to be removed from the final product, especially for cellular applications.
Materials:
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Lenalidomide-PEG1-azide
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Alkyne-functionalized target protein ligand
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
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Copper-chelating ligand (e.g., TBTA or THPTA)
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Solvent (e.g., a mixture of t-BuOH/H₂O or DMSO)
Procedure:
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Dissolve Lenalidomide-PEG1-azide and the alkyne-functionalized ligand in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
Add the copper-chelating ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.
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Once the reaction is complete, the product can be purified by preparative HPLC.
PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method, making it highly suitable for biological applications as it avoids cellular toxicity associated with copper. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Lenalidomide-PEG1-azide
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Strained cyclooctyne-functionalized target protein ligand (e.g., DBCO-ligand)
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Biocompatible solvent (e.g., DMSO or PBS/DMSO co-solvent)
Procedure:
-
Dissolve Lenalidomide-PEG1-azide and the strained cyclooctyne-functionalized ligand in the chosen solvent.
-
Mix the solutions and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the specific cyclooctyne.
-
Monitor the reaction progress by LC-MS.
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Upon completion, the PROTAC can be purified by preparative HPLC.
Safety and Handling
Lenalidomide is a thalidomide (B1683933) analogue and is teratogenic. Therefore, Lenalidomide-PEG1-azide should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
